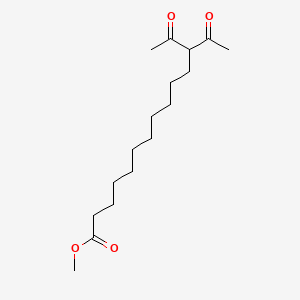
Methyl 12-acetyl-13-oxotetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 12-acetyl-13-oxotetradecanoate is a chemical compound with the molecular formula C17H30O4 It is an ester with a complex structure that includes multiple functional groups, such as ketones and esters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 12-acetyl-13-oxotetradecanoate typically involves multiple steps. One common method includes the formation of the tosylhydrazone of the oxo-ester followed by reduction with sodium cyanoborohydride. This process yields the desired methyl tetradecanoate, which upon hydrolysis, produces the target compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves the use of catalysts and optimized reaction conditions to improve yield and efficiency. Techniques such as gas-liquid chromatography and infrared or NMR spectroscopy are employed to evaluate the purity and structure of the synthesized compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 12-acetyl-13-oxotetradecanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: The compound can be reduced using reducing agents like sodium cyanoborohydride.
Substitution: Functional groups in the compound can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Sodium cyanoborohydride is commonly used for reduction reactions.
Catalysts: 18-crown-6 is used to improve the yields of certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions typically produce alcohols or alkanes.
Applications De Recherche Scientifique
Methyl 12-acetyl-13-oxotetradecanoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 12-acetyl-13-oxotetradecanoate involves its interaction with specific molecular targets and pathways. The compound’s ester and ketone groups play a crucial role in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are limited, but it is known to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 13-oxotetradecanoate: A similar compound with a slightly different structure, used in similar applications.
Tetradecanoic acid derivatives: These compounds share structural similarities and are used in various chemical and biological studies.
Uniqueness
Methyl 12-acetyl-13-oxotetradecanoate is unique due to its specific functional groups and the resulting chemical properties.
Propriétés
Numéro CAS |
143814-66-8 |
|---|---|
Formule moléculaire |
C17H30O4 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
methyl 12-acetyl-13-oxotetradecanoate |
InChI |
InChI=1S/C17H30O4/c1-14(18)16(15(2)19)12-10-8-6-4-5-7-9-11-13-17(20)21-3/h16H,4-13H2,1-3H3 |
Clé InChI |
NQYGXNPPYBINSR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CCCCCCCCCCC(=O)OC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


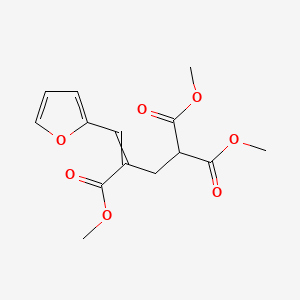
![9-[3,5-Dimethyl-2-(nonyloxy)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid](/img/structure/B12562012.png)
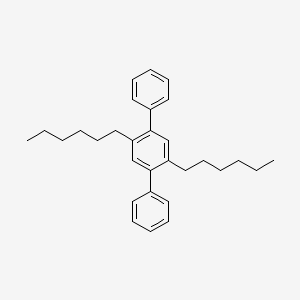
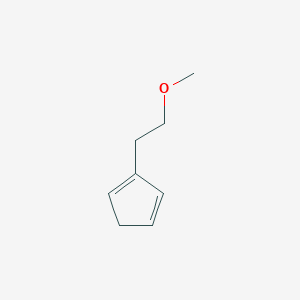
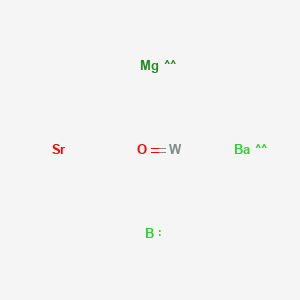
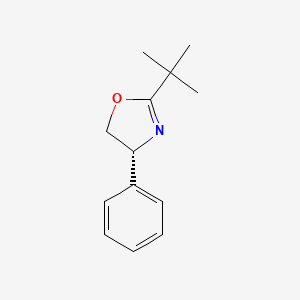
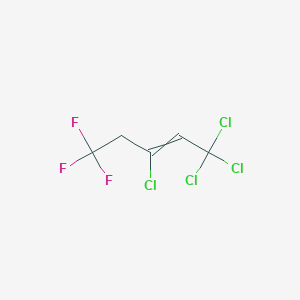
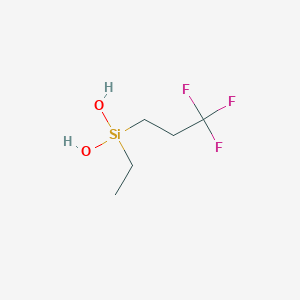
![8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B12562056.png)
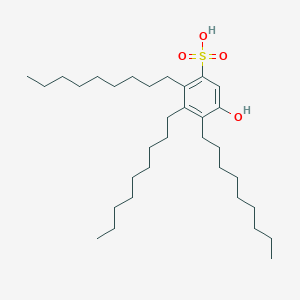
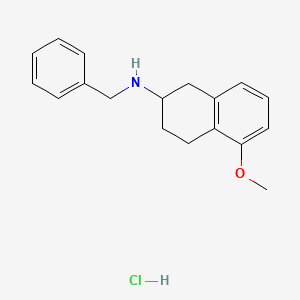
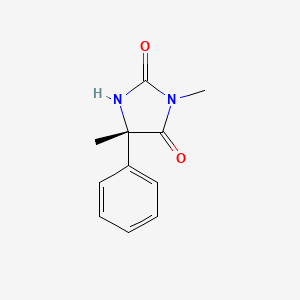
![3-[14-(2-Carboxyethyl)-5,19-diethyl-4,9,15,20-tetramethyl-2,21,22,23,24-pentazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),2,4,6(24),7,9,11,13,15,17,19-undecaen-10-yl]propanoic acid](/img/structure/B12562085.png)
![({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12562092.png)
